1,3-Dibromo-2-(bromomethyl)propane
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Overview
Description
Propane, 1,3-dibromo-2-(bromomethyl)- is a brominated organic compound with the molecular formula C4H7Br3. It is also known as 1,3-dibromo-2-(bromomethyl)propane. This compound is characterized by the presence of three bromine atoms attached to a propane backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane, 1,3-dibromo-2-(bromomethyl)- can be synthesized through the bromination of propane derivatives. One common method involves the free radical addition of bromine to allyl bromide, resulting in the formation of 1,3-dibromo-2-(bromomethyl)propane . The reaction typically requires the presence of a radical initiator and is carried out under controlled conditions to ensure selective bromination.
Industrial Production Methods
In industrial settings, the production of propane, 1,3-dibromo-2-(bromomethyl)- often involves the use of brominated hydrochloric acid and propylene glycol. This method allows for large-scale production with high yields .
Chemical Reactions Analysis
Types of Reactions
Propane, 1,3-dibromo-2-(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or hydrocarbons.
Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH), typically in aqueous or alcoholic solutions.
Reduction: Catalysts such as nickel (Ni) or palladium (Pd) are often used in the presence of hydrogen gas (H2).
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products
Substitution: Products include alcohols, ethers, and other substituted derivatives.
Reduction: Products include less brominated alkanes or alkenes.
Elimination: Products include alkenes such as propene.
Scientific Research Applications
Propane, 1,3-dibromo-2-(bromomethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: The compound is used in the production of flame retardants and other brominated products.
Mechanism of Action
The mechanism of action of propane, 1,3-dibromo-2-(bromomethyl)- involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. This reactivity makes it a valuable intermediate in organic synthesis, enabling the formation of various derivatives and complex molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2,2-bis(hydroxymethyl)propane:
1,3-Dibromo-2,2-dimethoxypropane: This compound has methoxy groups instead of bromomethyl groups.
Uniqueness
Propane, 1,3-dibromo-2-(bromomethyl)- is unique due to its three bromine atoms, which provide multiple sites for chemical reactions. This makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives and complex molecules.
Properties
CAS No. |
62127-48-4 |
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Molecular Formula |
C4H7Br3 |
Molecular Weight |
294.81 g/mol |
IUPAC Name |
1,3-dibromo-2-(bromomethyl)propane |
InChI |
InChI=1S/C4H7Br3/c5-1-4(2-6)3-7/h4H,1-3H2 |
InChI Key |
ZXSNXWBSEPRPEN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)CBr)Br |
Origin of Product |
United States |
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